(R)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-α-Methyl-2-nitrophenylalanine is a chiral amino acid derivative with a high enantiomeric excess (>98% ee) and purity (>98%)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-α-Methyl-2-nitrophenylalanine typically involves the use of chiral catalysts or chiral auxiliaries to ensure high enantiomeric purity. One common method is the asymmetric hydrogenation of a suitable precursor, such as a nitroalkene, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product with high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-α-Methyl-2-nitrophenylalanine may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-α-Methyl-2-nitrophenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-α-Methyl-2-nitrophenylalanine is used as a chiral building block for the synthesis of more complex molecules. Its high enantiomeric purity makes it valuable for studying stereoselective reactions and developing new chiral catalysts.
Biology
In biology, this compound can be used to study enzyme-substrate interactions and protein folding. Its unique structure allows researchers to investigate the effects of chirality on biological activity and protein function.
Medicine
In medicine, ®-α-Methyl-2-nitrophenylalanine has potential applications in drug development. Its chiral nature can be exploited to design drugs with specific enantiomeric forms, which may have improved efficacy and reduced side effects compared to racemic mixtures.
Industry
In industry, this compound can be used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its high purity and enantiomeric excess make it suitable for large-scale synthesis of enantiomerically pure products.
Mechanism of Action
The mechanism of action of ®-α-Methyl-2-nitrophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, potentially leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-α-Methyl-2-nitrophenylalanine: The enantiomer of ®-α-Methyl-2-nitrophenylalanine, with similar chemical properties but different biological activity.
2-Nitrophenylalanine: A non-chiral analog with similar chemical properties but lacking the chiral center.
α-Methylphenylalanine: A similar compound without the nitro group, used in different applications.
Uniqueness
®-α-Methyl-2-nitrophenylalanine is unique due to its high enantiomeric purity and specific chiral properties. This makes it particularly valuable for applications requiring precise stereochemical control, such as asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTIYKMYANVKMU-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.